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Compound of Interest

Compound Name:
[4-phenyl-3-(1H-pyrrol-1-yl)-2-

thienyl]methanol

CAS No.: 1708251-29-9

Cat. No.: B2463098

Get Quote

Executive Summary & Pharmacophore Analysis
Thienyl methanol derivatives containing pyrrole moieties represent a specialized subclass of

heterocyclic hybrids in medicinal chemistry. These compounds feature a central hydroxymethyl

(carbinol) bridge (

) connecting a thiophene ring (sulfur-containing) and a pyrrole ring (nitrogen-containing).

This scaffold is chemically unique due to the electronic disparity between the two heterocycles:

Thiophene: Acts as a bioisostere of benzene but with higher lipophilicity and metabolic

stability. It serves as the "anchor" in the pharmacophore.

Pyrrole: An electron-rich,

-excessive system that readily participates in hydrogen bonding (via the NH group) and

-stacking interactions.
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Methanol Bridge: The chiral carbinol center (

) provides a critical hydrogen-bond donor/acceptor site and a rotational pivot that defines the
spatial orientation of the two rings, essential for target binding (e.g., in kinase or tubulin
pockets).

Key Applications:

Oncology: Precursors to thiacorroles and direct inhibitors of tubulin polymerization.

Inflammation: Dual COX/LOX inhibitors.

Synthetic Chemistry: Versatile intermediates for dipyrromethanes and porphyrin analogues.

Chemical Synthesis & Strategic Design
The synthesis of thienyl-pyrrolyl carbinols requires careful control of conditions due to the acid-

sensitivity of the pyrrole ring. The carbinol bridge is prone to dehydration (forming carbocations)

which can lead to polymerization or formation of dipyrromethanes.

Primary Synthetic Routes
Route A: Organometallic Addition (Grignard/Lithiation)
This is the most direct method for generating the secondary alcohol.

Mechanism: A thienyl-Grignard reagent attacks a pyrrole-2-carboxaldehyde (or vice versa).

Critical Step: The pyrrole nitrogen must often be protected (e.g., with a bulky group like TIPS

or simple Methyl) to prevent deprotonation of the NH by the Grignard reagent.

Route B: Friedel-Crafts Hydroxyalkylation
Mechanism: Acid-catalyzed condensation of a thiophene derivative with a pyrrole-aldehyde.

Challenge: This route often proceeds past the alcohol stage to form the methane-bridged

dimer (dipyrromethane analog) unless the reaction time and acid strength are strictly limited.

Route C: Reduction of Ketones
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Mechanism: Synthesis of the thienyl-pyrrolyl ketone (methanone) via Vilsmeier-Haack or

Friedel-Crafts acylation, followed by reduction with

or

.

Advantage: Ketones are stable intermediates that can be stored.
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Figure 1: Dual pathways for synthesizing the thienyl-pyrrolyl carbinol scaffold. Route A

(Grignard) is direct; Route B (Ketone Reduction) offers higher stability control.

Detailed Experimental Protocol
Protocol: Synthesis of (1-Methyl-1H-pyrrol-2-yl)
(thiophen-2-yl)methanol
Objective: To synthesize the target carbinol via the reduction of the corresponding ketone,

ensuring high yield and preventing dehydration.

Reagents:

(1-Methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone (1.0 eq)

Sodium Borohydride (
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) (1.5 eq)

Methanol (anhydrous)

Dichloromethane (DCM)

Saturated

solution

Methodology:

Preparation: Dissolve 1.0 mmol of (1-Methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone in 10

mL of anhydrous methanol in a round-bottom flask. Cool the solution to 0°C using an ice

bath.

Reduction: Slowly add

(1.5 mmol, 57 mg) in small portions over 15 minutes. Caution: Hydrogen gas evolution.

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature

(25°C) and stir for an additional 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the

disappearance of the ketone spot.

Quenching: Carefully quench the reaction by adding 5 mL of saturated

solution. Stir for 10 minutes.

Extraction: Evaporate the methanol under reduced pressure. Dilute the residue with 20 mL of

water and extract with DCM (

mL).

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel,
Gradient 10-30% EtOAc in Hexanes).

Validation: The product should appear as a viscous pale-yellow oil or low-melting solid.
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Diagnostic: Look for the carbinol proton (

) as a singlet or doublet around

5.8–6.2 ppm.

Structure-Activity Relationship (SAR) & Biological
Profile[1]
The biological activity of these derivatives hinges on the stability of the carbinol and the

substitution pattern on the rings.

SAR Logic
Structural Feature Modification Effect on Activity

Thiophene Ring 5-Halo substitution (Cl, Br)

Increases lipophilicity and

metabolic half-life; enhances

anticancer potency.

Pyrrole Ring N-Methylation

Prevents H-bond donation;

improves blood-brain barrier

permeability (crucial for CNS

targets).

Methanol Bridge Oxidation to Ketone
often reduces cytotoxicity but

increases stability.

Methanol Bridge Esterification (Acetate)
Acts as a prodrug strategy;

improves cellular uptake.

Biological Mechanisms[2]
Anticancer (Tubulin Inhibition): The "bent" shape of the thiophene-methanol-pyrrole scaffold

mimics the structure of Combretastatin A-4. It binds to the colchicine site of tubulin, inhibiting

polymerization and causing cell cycle arrest at the G2/M phase.[1]

Key Insight: The flexibility of the
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bridge allows the molecule to adopt the necessary twisted conformation to fit the binding
pocket.

Anti-inflammatory (COX/LOX): Derivatives with bulky aryl groups on the pyrrole nitrogen (N-

aryl) have shown dual inhibition of COX-2 and 5-LOX enzymes. The thiophene ring mimics

the lipophilic arachidonic acid tail, while the polar carbinol region interacts with the enzyme's

catalytic active site residues (e.g., Ser530 in COX-1).

SAR Visualization
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Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones for optimizing

efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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